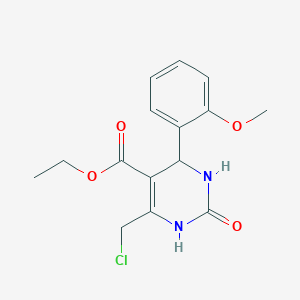
5-(4-Iodobenzoyl)-2-methylpyridine
Overview
Description
“5-(4-Iodobenzoyl)-2-methylpyridine” is likely an organic compound consisting of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, substituted at the 2nd position with a methyl group (-CH3), and at the 5th position with a 4-iodobenzoyl group. The 4-iodobenzoyl group consists of a benzene ring substituted with an iodine atom at the 4th position and a carbonyl group (-C=O) at the 1st position .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 2-methylpyridine with 4-iodobenzoyl chloride or a similar acylating agent . This is a type of Friedel-Crafts acylation, a common method for attaching acyl groups to aromatic rings .Molecular Structure Analysis
The molecular structure of “5-(4-Iodobenzoyl)-2-methylpyridine” would be characterized by the presence of the pyridine and benzene rings, both of which are aromatic and contribute to the compound’s stability. The iodine atom on the benzene ring is a heavy halogen that may influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As an aromatic compound, “5-(4-Iodobenzoyl)-2-methylpyridine” could participate in various types of reactions characteristic of aromatic compounds, such as electrophilic aromatic substitution. The presence of the iodine atom might make the compound susceptible to halogen exchange reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Iodobenzoyl)-2-methylpyridine” would be influenced by its molecular structure. The presence of the iodine atom might increase the compound’s molecular weight and could influence its boiling and melting points .Scientific Research Applications
-
Preparation of Pyrroles
-
Preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides
-
Preparation of 2rotaxane monomer and poly 2 rotaxane
-
Modification of Poly (allylamine)
Future Directions
properties
IUPAC Name |
(4-iodophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-2-3-11(8-15-9)13(16)10-4-6-12(14)7-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIZZVQRBFDNGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Iodobenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















